molecular formula C6H3ClN2O4 B1296474 6-Chloro-5-nitronicotinic acid CAS No. 7477-10-3

6-Chloro-5-nitronicotinic acid

Cat. No. B1296474
CAS RN: 7477-10-3
M. Wt: 202.55 g/mol
InChI Key: HCRHNMXCDNACMH-UHFFFAOYSA-N
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Description

6-Chloro-5-nitronicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 . It has an average mass of 202.552 Da and a monoisotopic mass of 201.978134 Da . It is also known by other names such as 3-Pyridinecarboxylic acid, 6-chloro-5-nitro- .


Synthesis Analysis

6-Chloro-5-nitronicotinic acid (6CNA) is a nicotinic acetylcholine receptor agonist that has been synthesized . It is used as an intermediate in the synthesis of other compounds, such as morpholine and acetylcholine .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-nitronicotinic acid is represented by the formula C6H3ClN2O4 . It has an average mass of 202.552 Da and a monoisotopic mass of 201.978134 Da .


Physical And Chemical Properties Analysis

6-Chloro-5-nitronicotinic acid has a molecular weight of 202.55 . It is a solid powder that should be stored at -20°C . Its boiling point is between 99-102°C .

Scientific Research Applications

Chlorogenic Acid: Nutraceutical and Food Additive

Chlorogenic acid, a phenolic compound, demonstrates health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a nutraceutical for treating metabolic syndrome and as a natural food additive due to its antimicrobial and antioxidant properties showcases the potential of phenolic compounds in medical and food industries (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Cathode Materials for Li-ion Batteries

Interactions between cathode materials and electrolyte solutions in lithium-ion batteries highlight the importance of surface chemistry and the potential for improved battery performance through chemical innovation. This area of research underscores the significance of chemical compounds in advancing technology (Aurbach et al., 2007).

Hepatoprotective and Antioxidant Effects

Chlorogenic Acid (CGA) exhibits various therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. This review calls for further research on CGA to optimize its biological and pharmacological effects, suggesting the potential for phenolic acids in protective health applications (Naveed et al., 2018).

Nicotinic Acid in Coronary Artery Disease Prevention

Nicotinic acid, known for its lipid-modifying effects, is the most potent treatment for altering LDL, VLDL, and HDL cholesterol levels. This review discusses the therapeutic potential of nicotinic acid, including its mechanisms and the emerging evidence of its anti-inflammatory effects, demonstrating the compound's role in medical treatment and disease prevention (Digby, Lee, & Choudhury, 2009).

Organic Corrosion Inhibitors

The use of organic inhibitors to prevent metallic dissolution in acidic media addresses the need for corrosion control in various industrial processes. This review emphasizes the role of chemical compounds with heteroatoms and π-electrons in protecting metals and alloys against corrosion, highlighting the intersection of chemistry and material science (Goyal et al., 2018).

Safety and Hazards

The safety information for 6-Chloro-5-nitronicotinic acid indicates that it may cause skin and eye irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRHNMXCDNACMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323699
Record name 6-CHLORO-5-NITRONICOTINIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitronicotinic acid

CAS RN

7477-10-3
Record name 7477-10-3
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Record name 6-CHLORO-5-NITRONICOTINIC ACID
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Record name 6-Chloro-5-nitronicotinic acid
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Synthesis routes and methods

Procedure details

A suspension of 6-hydroxy-5-nitronicotinic acid (8 g, 43.5 mmol) (prepared by literature nitration of 6-hydroxynicotinic acid) in phosphorus oxychloride (24.3 mL, 261.0 mmol) was heated to reflux (105° C.) for 3 h under a nitrogen atmosphere. At the end of this time period all of the solids had dissolved. The reaction was cooled to rt and poured over 500 mL crushed ice, and stirring was continued for 30 minutes until all of the ice had melted. The aqueous mixture was extracted with a 1:2 mixture of THF in diethyl ether (3×150 mL). The pooled organic extracts were washed with brine (1×), dried (MgSO4), and concentrated on a rotary evaporator to afford intermediate 56 as a light brown solid (8.37 g, 95%). ESI-MS m/e 405.3 (2M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-chloro-5-nitronicotinic acid in the synthesis of photoaffinity probes for nicotinic acetylcholine receptors (nAChRs)?

A1: 6-Chloro-5-nitronicotinic acid serves as a crucial starting material in the synthesis of photoaffinity probes targeting nAChRs []. Specifically, it undergoes selective reduction of the nitro group followed by diazotization to yield 5-azido-6-chloropyridin-3-ylmethyl chloride. This key intermediate is then further reacted to produce the desired azidopyridinyl photoaffinity probes, 1-(5-azido-6-chloropyridin-3-ylmethyl)-2-nitroiminoimidazolidine (1) and N-(5-azido-6-chloropyridin-3-ylmethyl)-N'-methyl-N''-nitroguanidine (2) [].

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